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Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

has revolutionized the study of RNA-protein interactions by enabling transcriptome-wide

identification of binding sites with nucleotide resolution. However, the inherent complexities of

this powerful technique necessitate independent validation of its findings to ensure the

robustness and accuracy of the identified interactions. This guide provides a comparative

overview of common independent assays used to confirm RNA-protein interactions discovered

through PAR-CLIP, complete with experimental data, detailed protocols, and illustrative

workflows.

Data Presentation: Comparing PAR-CLIP with
Independent Validation
Confirmation of PAR-CLIP results often involves orthogonal methods that can provide

quantitative or semi-quantitative measures of binding affinity and specificity. Below is a

summary of studies that have validated PAR-CLIP findings for several key RNA-binding

proteins (RBPs) using independent assays.

A study by Scheibe et al. (2012) conducted a blind comparison of PAR-CLIP with a SILAC-

based RNA pull-down method, demonstrating a strong concordance between the two

techniques for the RBPs IGF2BP1-3, QKI, and PUM2.[1][2][3] This "near perfect agreement"
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between an in vivo crosslinking method and an in vitro pull-down assay provides strong

evidence for the validity of the identified interactions.[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3479200/
https://pubmed.ncbi.nlm.nih.gov/22885304/
https://academic.oup.com/nar/article/40/19/9897/2414890
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA-
Binding
Protein

Target RNA
PAR-CLIP
Result

Independen
t Validation
Method

Quantitative
Compariso
n

Reference

IGF2BP1/2/3

PTPN13

mRNA 3'-

UTR

Binding sites

identified

SILAC-based

RNA pull-

down

Specific

enrichment of

IGF2BP1,

IGF2BP3,

and QKI

observed in

pull-down,

confirming

interaction.

Scheibe et

al., 2012[1]

QKI
JMJD1C

mRNA CDS

Binding sites

identified

SILAC-based

RNA pull-

down

QKI and

IGF2BP

family

members

were

identified as

specific

binders to the

target region.

Scheibe et

al., 2012[1]

PUM2 JMJD1C

mRNA 3'-

UTR

Multiple

binding sites

identified

SILAC-based

RNA pull-

down

While a

known PUM2

binding motif

in the CDS

was not

identified by

PAR-CLIP,

the 3'-UTR

sites were

implicitly

validated by

the study's

overall high

concordance.

The CDS site

Scheibe et

al., 2012[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3479200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3479200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3479200/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


was,

however,

bound in the

in vitro pull-

down.

HuR

(ELAVL1)

Various

mRNAs

Transcriptom

e-wide

binding sites

RIP-chip &

siRNA

knockdown

with

microarray

Over 65% of

RIP-chip

identified

targets were

also found by

PAR-CLIP.

Depletion of

HuR led to

decreased

abundance of

target

mRNAs

identified by

both

methods.

Lebedeva et

al., 2011

PUM2
Various

mRNAs

Consensus

binding

element

identified

SELEX

The PUM2

binding

element

identified by

PAR-CLIP is

related to the

consensus

sequence

derived from

SELEX.

White et al.,

2001[4]

Experimental Workflows and Logical Relationships
To visualize the process of validating PAR-CLIP data and the principles of the validation

assays, the following diagrams are provided.
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General Workflow for PAR-CLIP Validation
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Principles of Independent Validation Assays

Electrophoretic Mobility Shift Assay (EMSA) Filter-Binding Assay Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI) RNA Immunoprecipitation (RIP)-qPCR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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